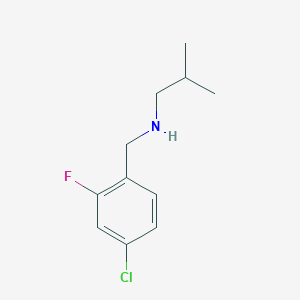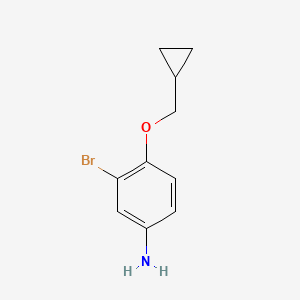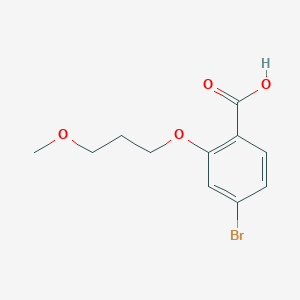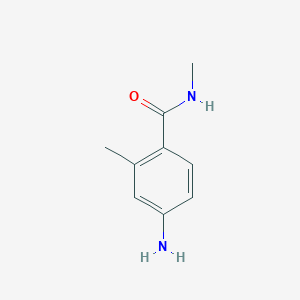
(4-Chloro-2-fluorobenzyl)-isobutylamine
Übersicht
Beschreibung
(4-Chloro-2-fluorobenzyl)-isobutylamine, also known as 4-CFA, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a fluorinated amine, meaning it contains both a nitrogen atom and a fluorine atom in its structure. 4-CFA is a versatile compound, with a variety of potential uses in biochemical and physiological studies, as well as in laboratory experiments.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-fluorobenzyl)-isobutylamine is not fully understood. However, it is believed that it works by binding to certain receptors in the brain and other tissues, which then triggers a cascade of biochemical reactions. It has been shown to activate certain enzymes, which then activate other enzymes and proteins in the body. Additionally, (4-Chloro-2-fluorobenzyl)-isobutylamine has been shown to bind to certain proteins in the brain, which can lead to changes in neurotransmitter levels and other physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Chloro-2-fluorobenzyl)-isobutylamine are not fully understood. However, it has been shown to have a variety of effects on the body. It has been shown to act as an agonist, meaning it can activate certain receptors in the body. Additionally, it has been shown to have an effect on the nervous system, as well as on the cardiovascular system. It has also been shown to have an effect on the immune system, as well as on the endocrine system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (4-Chloro-2-fluorobenzyl)-isobutylamine in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a versatile compound that can be used in a variety of studies. Additionally, it is a relatively safe compound, with few known side effects. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it can be toxic if not handled properly.
Zukünftige Richtungen
There are a variety of potential future directions for (4-Chloro-2-fluorobenzyl)-isobutylamine research. One potential direction is to further explore its effects on the nervous system and the cardiovascular system. Additionally, further research could be done on its effects on the immune system, as well as its potential applications in drug development. Additionally, further research could be done on its potential applications in environmental studies, such as its effects on pollutant levels in the environment. Finally, further research could be done on its potential applications in biochemistry and physiology, such as its effects on certain enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-fluorobenzyl)-isobutylamine has a wide range of potential applications in scientific research. It has been used in studies of enzyme activity, as well as in studies of the effects of drugs on the nervous system. It has also been used in studies of the effects of environmental pollutants on the environment. Additionally, (4-Chloro-2-fluorobenzyl)-isobutylamine has been used in studies of the effects of hormones on the body, as well as in studies of the effects of drugs on the brain.
Eigenschaften
IUPAC Name |
N-[(4-chloro-2-fluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVTVORWHXNYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorobenzyl)-isobutylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Bromothiophen-2-yl)methyl]azepane](/img/structure/B1399025.png)






![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)
![[(2-Chloropyridin-4-yl)methyl]diethylamine](/img/structure/B1399039.png)
![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)
![[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine](/img/structure/B1399044.png)
